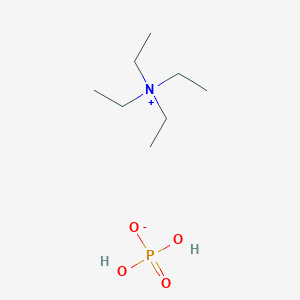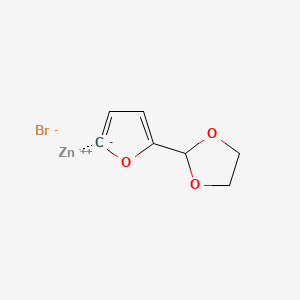
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine: is a chemical compound with the following properties:
IUPAC Name: this compound
CAS Number: 113741-02-9
Molecular Formula: C₇H₁₃N₃
Molecular Weight: 139.2 g/mol
Description: It is a liquid compound with a molecular structure containing an imidazole ring and an ethylamine side chain.
Métodos De Preparación
Synthetic Routes: The synthetic preparation of 2-(2-ethyl-1H-imidazol-4-yl)ethanamine involves the following steps:
Imidazole Ring Formation: Start with 2-ethylamine (ethanamine) and react it with glyoxal or glyoxalic acid to form the imidazole ring.
Ethylamine Side Chain Addition: Introduce an ethyl group to the imidazole ring using appropriate reagents and conditions.
Industrial Production: Industrial production methods may vary, but the synthesis typically occurs through efficient and scalable processes.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of imidazole derivatives with different oxidation states.
Substitution: Substitution reactions can occur at the imidazole ring, where various functional groups can replace the hydrogen atoms.
Reduction: Reduction of the imidazole ring can yield reduced derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and reagents used. Examples include N-alkylated imidazoles and their derivatives.
Aplicaciones Científicas De Investigación
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine finds applications in various fields:
Medicine: It may serve as a building block for drug development due to its structural features.
Catalysis: Imidazole derivatives often act as ligands in catalytic processes.
Biological Studies: Researchers explore its interactions with biological targets.
Mecanismo De Acción
The compound’s mechanism of action likely involves binding to specific receptors or enzymes, affecting cellular processes. Further research is needed to elucidate its precise targets and pathways.
Comparación Con Compuestos Similares
While 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine is unique due to its ethylamine side chain, similar compounds include:
1H-Imidazole-2-ethanamine: A related compound with a different substitution pattern .
1H-Imidazole-2-ethanamine dihydrochloride:
Propiedades
Fórmula molecular |
C7H13N3 |
|---|---|
Peso molecular |
139.20 g/mol |
Nombre IUPAC |
2-(2-ethyl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-2-7-9-5-6(10-7)3-4-8/h5H,2-4,8H2,1H3,(H,9,10) |
Clave InChI |
ZYEXVVQLCNHUJV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(N1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)

![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)


![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)




![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
